molecular formula C24H18ClN5O2 B11286975 N-(4-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

N-(4-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B11286975
M. Wt: 443.9 g/mol
InChI Key: WYMSOOJUSCISBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a synthetic small molecule belonging to the triazoloquinazoline class, a scaffold recognized for its significant potential in medicinal chemistry research . This compound features a complex fused heterocyclic system, combining a triazole ring with a quinazolinone core, a structural motif frequently associated with diverse biological activities . The specific substitution pattern with a 4-chlorobenzyl carboxamide group and a 3-methylphenyl moiety at the 3-position is designed to modulate the compound's physicochemical properties and interaction with biological targets. Research into related triazolo[1,5-a]quinazoline and quinazoline derivatives has identified promising anti-inflammatory properties, with mechanistic studies suggesting potential activity through the inhibition of key pro-inflammatory pathways . Specifically, analogous compounds have been investigated for their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity, a central signaling pathway in the inflammatory response . Furthermore, molecular modeling and pharmacophore mapping of structurally similar pyrazolo[1,5-a]quinazoline compounds predict potential ligand interactions with mitogen-activated protein kinases (MAPKs), including ERK2, p38α, and JNK3, which are critical kinases in inflammation and cell proliferation . The quinazoline core is a privileged structure in drug discovery, with several approved pharmaceuticals, such as erlotinib and gefitinib, demonstrating the therapeutic relevance of this heterocyclic system, particularly in oncology . This compound is supplied for research and development purposes only, exclusively for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C24H18ClN5O2

Molecular Weight

443.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C24H18ClN5O2/c1-14-3-2-4-16(11-14)21-22-27-24(32)19-10-7-17(12-20(19)30(22)29-28-21)23(31)26-13-15-5-8-18(25)9-6-15/h2-12,29H,13H2,1H3,(H,26,31)

InChI Key

WYMSOOJUSCISBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of the triazole ring, followed by the introduction of the quinazoline moiety. The final steps involve the addition of chlorophenyl and methylphenyl groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s reactivity and stability.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemical and Biological Research Applications

1.1 Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic properties. Its structure, which includes a triazoloquinazoline core, is associated with various biological activities such as:

  • Antimicrobial Activity: Studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance, it has been tested against resistant strains of bacteria and fungi, demonstrating efficacy that suggests its potential as a new class of antimicrobial agents.
  • Anticancer Properties: Research indicates that N-(4-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide may inhibit cancer cell proliferation through various mechanisms. It has been shown to induce apoptosis (programmed cell death) in specific cancer cell lines.

1.2 Drug Development
The compound serves as a lead structure for the development of novel pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug modification to enhance efficacy and reduce side effects.

Case Studies

3.1 Synergistic Effects with Antibiotics
A notable investigation explored the synergistic effects when this compound was combined with standard antibiotics. The results indicated enhanced antibacterial activity against resistant bacterial strains, suggesting its potential use as an adjuvant treatment in antibiotic therapy.

3.2 Anticancer Activity
In a study focusing on cancer treatment, this compound was tested against several cancer cell lines. The compound demonstrated significant cytotoxicity and induced apoptosis in treated cells compared to controls.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two triazoloquinazoline derivatives and a pyrazole-carboxamide analog to highlight structural and functional differences.

Triazoloquinazoline Derivatives
Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
N-(4-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide (Target Compound) [1,2,3]Triazolo[1,5-a]quinazoline - N-(4-chlorobenzyl)
- 3-(3-methylphenyl)
- 8-carboxamide
Not explicitly provided ~507 g/mol (estimated) Chlorine and methyl groups enhance lipophilicity; potential for kinase inhibition.
N-(2,4-dimethoxybenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide [1,2,3]Triazolo[1,5-a]quinazoline - N-(2,4-dimethoxybenzyl)
- 3-(4-methoxyphenyl)
- 8-carboxamide
C₂₆H₂₃N₅O₅ 485.5 g/mol Methoxy groups improve solubility; electron-donating effects may alter reactivity.
2-(3-chlorobenzyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide [1,2,4]Triazolo[4,3-a]quinazoline - 2-(3-chlorobenzyl)
- N-cyclopentyl
- 4-(3-methylbutyl)
- 8-carboxamide
C₂₇H₃₀ClN₅O₃ 508.0 g/mol Branched alkyl and cyclopentyl groups enhance steric bulk; altered triazole fusion affects ring electronics.

Structural and Functional Insights :

  • Electron Effects : The target compound’s 4-chlorobenzyl group is electron-withdrawing, contrasting with the methoxy groups in , which are electron-donating. This difference may impact solubility and target-binding kinetics.
  • Core Variations : The [1,2,4]triazolo[4,3-a]quinazoline core in has a distinct nitrogen arrangement, which could alter hydrogen-bonding patterns and metabolic stability.
Pyrazole-Carboxamide Analog ()

The pyrazole-carboxamide derivatives in (e.g., compounds 3a–3e) share a carboxamide linkage but lack the triazoloquinazoline core. Key differences include:

  • Synthesis : Both classes use carbodiimide coupling agents (e.g., EDCI/HOBt) for amide bond formation , but the triazoloquinazoline core requires additional cyclization steps.
  • Bioactivity : Pyrazole-carboxamides are often explored as agrochemicals or antimicrobials , whereas triazoloquinazolines are more commonly studied in medicinal chemistry.

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely involves multi-step cyclization and coupling, analogous to methods in . However, the absence of specific yield or purity data limits direct comparisons.

Biological Activity

N-(4-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities, particularly focusing on its anticancer and antimicrobial properties.

The molecular formula of the compound is C23H22ClN5OC_{23}H_{22}ClN_5O with a molecular weight of approximately 421.9 g/mol. The structure features a quinazoline core substituted with a chlorobenzyl group and a triazole moiety, which are known to enhance biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the Triazoloquinazoline Core : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors such as 2-aminobenzonitrile.
  • Functionalization : Substituents are introduced at various positions on the quinazoline ring to enhance efficacy against specific biological targets.

Anticancer Activity

Recent studies have shown that quinazoline derivatives exhibit promising anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation. Quinazolines have been reported to act as inhibitors of the epidermal growth factor receptor (EGFR) and other kinases such as Aurora kinase .
  • Cell Line Studies : In vitro studies demonstrate that derivatives similar to this compound show cytotoxic effects against various cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer) .
Cell LineIC50 Value (µM)Reference
A54915
MCF-720

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • In Vitro Studies : Various derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the chlorobenzyl group is particularly noted for enhancing antibacterial activity .
  • Mechanism : The antimicrobial action may involve disruption of bacterial cell walls or inhibition of specific enzymes crucial for bacterial survival.
MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

Several case studies illustrate the biological potential of quinazoline derivatives:

  • Study on Anticancer Properties : A series of novel quinazoline derivatives were synthesized and tested for their ability to inhibit tumor growth in xenograft models. The results indicated significant tumor reduction compared to controls .
  • Antimicrobial Efficacy : Research demonstrated that compounds with similar structures to this compound exhibited potent antimicrobial activity against resistant strains of bacteria .

Q & A

Basic: How can the synthesis of this compound be optimized for higher yield and purity?

Answer:
The multi-step synthesis involves coupling the triazoloquinazoline core with substituted benzyl groups. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .
  • Temperature control : Reactions often require reflux (80–120°C) to drive cyclization steps .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance reaction efficiency .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (water/acetonitrile) ensures >95% purity .

Example Optimization Table:

StepParameterOptimal ConditionYield Improvement
CyclizationSolventDMF+15%
CouplingCatalystK₂CO₃+20%
PurificationMethodReverse-phase HPLCPurity >95%

Basic: What spectroscopic techniques are critical for structural validation?

Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 165–175 ppm). The 4-chlorobenzyl group shows characteristic splitting patterns .
  • IR Spectroscopy : Confirm amide C=O stretching (~1680 cm⁻¹) and triazole ring vibrations (~1550 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 413.91) and isotopic patterns for chlorine .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Answer:

  • Substituent Variation : Replace the 3-methylphenyl or 4-chlorobenzyl groups with electron-withdrawing/donating moieties (e.g., -CF₃, -OCH₃) to assess effects on bioactivity .
  • Triazole Ring Modifications : Compare [1,2,3]triazolo vs. [1,2,4]triazolo configurations to evaluate binding affinity differences .
  • Pharmacophore Mapping : Use docking studies to identify critical interactions (e.g., hydrogen bonding with the carboxamide group) .

SAR Data Example:

SubstituentBioactivity (IC₅₀, μM)Notes
4-Cl-Benzyl0.45High potency
4-OCH₃-Benzyl1.20Reduced activity
3-CF₃-Phenyl0.78Enhanced lipophilicity

Advanced: What experimental strategies resolve contradictions in biological assay data?

Answer:

  • Dose-Response Curves : Perform triplicate assays across 6–8 concentrations to minimize variability .
  • Control Standardization : Use reference compounds (e.g., known kinase inhibitors) to validate assay conditions .
  • Orthogonal Assays : Confirm activity via fluorescence polarization (binding) and cell-based viability tests (functional) .

Basic: What reaction mechanisms underpin the formation of the triazoloquinazoline core?

Answer:
The core forms via:

Cyclocondensation : Quinazoline-5-one intermediates react with hydrazine derivatives to form triazole rings .

Oxidative Cyclization : Use of iodine or HNO₃ to close the triazole ring, requiring inert atmospheres to prevent byproducts .

Advanced: How can computational methods guide the design of derivatives?

Answer:

  • DFT Calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with kinase domains) to prioritize syntheses .
  • ADMET Prediction : Tools like SwissADME forecast pharmacokinetic profiles (e.g., logP, BBB permeability) .

Advanced: How does solvent polarity influence reaction outcomes in later synthesis steps?

Answer:

  • High Polarity (DMF) : Stabilizes charged intermediates in SNAr reactions but may increase side reactions .
  • Low Polarity (Toluene) : Favors neutral species in cyclization but reduces solubility .
  • Mixed Solvents (DMF/EtOH) : Balance solubility and reactivity for coupling steps .

Basic: What stability challenges arise during storage, and how are they mitigated?

Answer:

  • Hydrolysis : The carboxamide group degrades in humid conditions. Store under argon at -20°C .
  • Photooxidation : Amber vials prevent UV-induced triazole ring decomposition .
  • Lyophilization : Increases shelf life by removing residual solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.